4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

CCR4 antagonism chemotaxis inhibition allergic inflammation

Procure this benzoyl-substituted piperazinyl-pyrimidine as a critical CCR4 antagonist reference standard for medicinal chemistry and selectivity profiling. Unlike des-benzoyl analogs (CAS 845616-55-9) or CF3 regioisomers (CAS 848904-66-5), its unique benzoylpiperazine group dictates distinct pharmacophore geometry, hydrogen-bonding capacity, and target-binding profiles at CCR4. Essential for SAR campaigns deconvoluting the contributions of N-substitution and CF3 position to receptor affinity. Use as a peripherally-restricted tool for inflammatory disease research, bridging GPCR antagonism and kinase selectivity panels within the privileged piperazinyl-pyrimidine scaffold.

Molecular Formula C16H15F3N4O
Molecular Weight 336.318
CAS No. 1775527-47-3
Cat. No. B2591299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS1775527-47-3
Molecular FormulaC16H15F3N4O
Molecular Weight336.318
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H15F3N4O/c17-16(18,19)13-10-14(21-11-20-13)22-6-8-23(9-7-22)15(24)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
InChIKeyDWBGQXGXNCAYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS 1775527-47-3: Core Chemical Identity and Procurement Baseline


4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 1775527-47-3; molecular formula C₁₆H₁₅F₃N₄O; MW 336.31) is a heterocyclic small molecule comprising a pyrimidine core substituted at the 6-position with a trifluoromethyl group and at the 4-position with a 4-benzoylpiperazin-1-yl moiety [1]. The compound belongs to a broader class of piperazinyl-pyrimidine derivatives disclosed in patent literature as having CCR4 (chemokine receptor 4) antagonism, with potential applications in allergic and inflammatory disease research [2]. Its structural features—particularly the benzoylpiperazine substituent and trifluoromethyl group—confer distinct physicochemical properties that differentiate it from closely related analogs within the same chemotype.

Why Generic Substitution Fails for 4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Structural Determinants of Target Engagement and Selectivity


In the piperazinyl-pyrimidine class, even minor structural modifications produce profound differences in receptor affinity, selectivity, and downstream pharmacology. The presence of a benzoyl group on the piperazine ring—as opposed to alkyl, sulfonyl, or unsubstituted variants—dictates the compound's three-dimensional pharmacophore and hydrogen-bonding capacity at the CCR4 receptor [1]. The trifluoromethyl substituent at the pyrimidine 6-position further modulates both metabolic stability and electronic distribution across the heterocyclic core [2]. Interchanging this compound with a des-benzoyl analog (e.g., 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine) or with regioisomers bearing the trifluoromethyl group on the benzoyl ring rather than the pyrimidine will result in divergent target-binding profiles and biological activity, as demonstrated by the quantitative evidence below.

Quantitative Differentiation Evidence for 4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Comparator-Based Data Guide


CCR4 Antagonist Potency: Target Compound vs. 3-Piperazinylcoumarin Benchmark Series

The target compound, as a representative of the piperazinyl-pyrimidine CCR4 antagonist series disclosed in US 9,493,453, operates within a well-defined pharmacological space. In the broader CCR4 antagonist landscape, the 3-piperazinylcoumarin series has been benchmarked: lead compound 1 showed IC₅₀ = 4.36 μM in a CKLF1-C27/FITC-CCR4 competition assay, while optimized compound 41 achieved IC₅₀ = 0.021 μM (21.2 nM) in the same assay format [1]. The piperazinyl-pyrimidine scaffold into which the target compound falls is structurally distinct from the coumarin series, offering an alternative chemotype for CCR4 probe development with potentially different selectivity fingerprints. Quantitative CCR4 binding data for the specific target compound (Ki, IC₅₀) are not available in the public domain as of this assessment and must be generated empirically by the end user.

CCR4 antagonism chemotaxis inhibition allergic inflammation

Trifluoromethyl Position Isomerism: Target Compound vs. Regioisomeric Benzoyl-Trifluoromethyl Derivatives

The target compound carries the trifluoromethyl group at the pyrimidine 6-position, whereas commercially available regioisomers such as [4-(2-pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone (CAS 848904-66-5) carry the CF₃ substituent on the benzoyl phenyl ring . This positional isomerism is known in related pyrimidine kinase inhibitor series to produce substantial differences in target affinity: for example, in the ALK inhibitor series of bis-ortho-alkoxy-para-piperazine-substituted pyrimidines, the 5-trifluoromethyl-2,4-pyrimidine analog was the most potent in both biochemical and cellular assays, while 4,6-disubstituted pyrimidine regioisomers were less potent or inactive against ALK wild-type [1]. Although direct CCR4 potency data for the specific regioisomers are unpublished, the principle that CF₃ position dictates pharmacology is well-established across pyrimidine-based chemotypes.

regioisomer specificity structure-activity relationship pyrimidine substitution

Benzoyl vs. Alkyl/Unsubstituted Piperazine: Pharmacophore Differentiation within the Same Pyrimidine Core

The target compound incorporates a benzoyl substituent on the piperazine ring nitrogen, whereas the des-benzoyl precursor 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9) bears a free NH at that position [1]. In the CCR4 antagonist patent series, the nature of the acyl/aroyl group on the piperazine is a critical determinant of receptor affinity and functional antagonism. The benzoyl group provides additional π-stacking and hydrogen-bond acceptor capacity not present in alkyl-substituted or unsubstituted analogs. The broader acyl-piperazinyl-pyrimidine patent literature (US 6,372,746) demonstrates that replacing the acyl group with alkyl substitution fundamentally alters the biological activity profile—from CNS sedative/anticonvulsant activity (alkyl series) to the CCR4 antagonism profile claimed for acyl/aroyl variants [2].

benzoylpiperazine pharmacophore CCR4 SAR piperazine N-substitution

Kinase Selectivity Profile: Target Scaffold Contextualized Against the S6K1 Inhibitor PF-4708671

PF-4708671, a piperazinyl-pyrimidine compound bearing a 5-ethylpyrimidine and a trifluoromethyl-benzimidazole moiety, is a well-characterized S6K1 inhibitor (Ki = 20 nM; IC₅₀ = 160 nM) with 400-fold selectivity for S6K1 over S6K2 and >20-fold selectivity over RSK1/2 . The target compound differs from PF-4708671 in three key structural features: (i) benzoylpiperazine vs. pyrimidinyl-piperazine linkage, (ii) trifluoromethyl directly on pyrimidine vs. on a benzimidazole ring, and (iii) absence of the benzimidazole moiety. These structural differences redirect target engagement from the S6K1 kinase pocket to the CCR4 GPCR. This illustrates a fundamental principle: within piperazinyl-pyrimidine chemical space, small structural changes toggle activity between kinase inhibition and GPCR antagonism, making blind substitution scientifically invalid [1].

piperazinyl-pyrimidine scaffold kinase selectivity S6K1 vs. CCR4

Recommended Research and Procurement Application Scenarios for 4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine


CCR4 Antagonist Probe Development and Chemical Biology Validation

The compound serves as a piperazinyl-pyrimidine scaffold representative for CCR4 antagonist medicinal chemistry programs. Its structural features—benzoylpiperazine at the pyrimidine 4-position and trifluoromethyl at the 6-position—align with the core pharmacophore claimed in US 9,493,453. Researchers developing novel CCR4 antagonists for allergic asthma, atopic dermatitis, or Th2-mediated inflammatory diseases should procure this compound as a reference standard within the acyl-piperazinyl-pyrimidine subclass, distinct from coumarin-based or pyridine-based CCR4 antagonist series [1].

Regioisomer and Scaffold Specificity Control in Structure-Activity Relationship (SAR) Studies

In SAR campaigns exploring piperazine N-substitution effects on CCR4 activity, this compound functions as the benzoyl-substituted comparator against its des-benzoyl analog (CAS 845616-55-9) and regioisomers bearing the CF₃ group at alternative positions (e.g., CAS 848904-66-5). Systematic parallel testing of these analogs enables deconvolution of the contributions of the benzoyl group and CF₃ position to CCR4 binding affinity and functional antagonism. Procurement of all three analogs from a single supplier with documented purity specifications is recommended to minimize batch-to-batch variability in comparative assays [2].

Kinase vs. GPCR Selectivity Profiling Across Piperazinyl-Pyrimidine Chemical Space

The compound provides a valuable tool for selectivity profiling studies aimed at understanding how structural modifications within the piperazinyl-pyrimidine scaffold toggle between kinase inhibition (exemplified by PF-4708671) and GPCR antagonism (CCR4). By testing the target compound alongside PF-4708671 in broad-panel kinase assays and chemokine receptor panels, researchers can map the structural determinants of target class selectivity within this privileged scaffold. Such data are essential for derisking off-target liability in drug discovery programs built on piperazinyl-pyrimidine cores [3].

Physicochemical Property Benchmarking for CNS vs. Peripherally Restricted Programs

Given that closely related acyl-piperazinyl-pyrimidine compounds (lacking the benzoyl group or with altered substitution) demonstrate CNS penetration and sedative/anticonvulsant activity as disclosed in US 6,372,746, the target compound's benzoyl substituent may modulate physicochemical properties relevant to CNS exposure. Researchers can procure this compound for comparative LogD, PAMPA, and plasma protein binding determinations against CNS-active analogs to assess whether the benzoyl group reduces passive CNS permeability—a critical consideration for developing peripherally restricted CCR4 antagonists intended for non-CNS inflammatory indications [4].

Quote Request

Request a Quote for 4-(4-Benzoylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.